8-Demethyl-8-hydroxy-5-deaza-5-carba-fad
Description
Properties
CAS No. |
104324-33-6 |
|---|---|
Molecular Formula |
C27H32N8O16P2 |
Molecular Weight |
786.5 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43) |
InChI Key |
STDZKPOWOJIPDH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Synonyms |
8-demethyl-8-hydroxy-5-deaza-5-carba-FAD 8-DHDC-FAD |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of 8-OH-5-deazariboflavin Precursor
The preparation of 8-OH-5-deaza-FAD begins with the synthesis of its riboflavin precursor, 8-OH-5-deazariboflavin. This intermediate is synthesized via a Schiff base formation between 5-amino-o-cresol and D-ribose , followed by reduction with sodium borohydride (NaBH₄). In a nitrogen atmosphere, 12.5 g of 5-amino-o-cresol and 15.5 g of D-ribose are refluxed in 200 mL of absolute ethanol for 1 hour . Post-reflux, the mixture is cooled, diluted with ethanol, and treated with 8 g of NaBH₄ to reduce the imine bond, yielding 1-deoxy-1-[(3-hydroxy-4-methylphenyl)amino]-ribitol .
Purification involves cation-exchange chromatography using AG 50W-X8 resin, eluting with 1% ammonium hydroxide to isolate the product. This step achieves an 88% yield (23 g) of a light brown amorphous material, which is subsequently oxidized to 8-OH-5-deazariboflavin using established protocols . Critical parameters include strict temperature control (4°C) and degassed solvents to prevent oxidative degradation.
Enzymatic Conversion to 8-OH-5-deaza-FAD
The riboflavin analogue is phosphorylated and adenylated using a partially purified FAD synthetase from Brevibacterium ammoniagenes. A reaction mixture containing 12 mg of 8-OH-5-deazariboflavin, 5 mM ATP, 30 mM MgCl₂, and 1 mM CaCl₂ in 10 mM MES buffer (pH 5.9) is incubated with the enzyme at 25°C for 24–28 hours . Calcium chloride stabilizes the enzyme, while Mg²⁺ serves as a cofactor for phosphorylation.
High-performance liquid chromatography (HPLC) monitors reaction progress, employing a C-18 column with a gradient of 50 mM potassium phosphate (pH 6.0) and acetonitrile. The FMN and FAD analogues elute at 6.2 and 7.4 minutes, respectively, with >95% purity confirmed by UV absorbance at 260 nm . Post-reaction, denatured proteins are removed via centrifugation and PM-10 membrane filtration, followed by preparative HPLC to isolate 8-OH-5-deaza-FAD in 50 mM triethylammonium acetate/acetonitrile .
Purification and Buffer Exchange
Reconstitution of apoflavoproteins with 8-OH-5-deaza-FAD requires stringent removal of unbound flavin. For pig kidney general acyl-CoA dehydrogenase, a 20 µM apoenzyme solution in 50 mM potassium phosphate (pH 7.6) is incubated with a 1.5–2 molar excess of 8-OH-5-deaza-FAD at 4°C for 18 hours . Excess flavin is adsorbed using activated charcoal (0.5% w/v), with repeated centrifugation until free flavin (λₘₐₓ = 429 nm) is undetectable. Buffer exchange is achieved via Sephadex G-25 chromatography, ensuring compatibility with downstream assays .
Functional Validation in Enzyme Reconstitution
Reconstituted flavoenzymes, including glucose oxidase and D-lactate dehydrogenase, retain catalytic activity with 8-OH-5-deaza-FAD. Stereospecificity assays employ NaB³H₄ reduction or [1-³H]-D-glucose to label the flavin at C5, followed by chiral analysis via HPLC . For example, glucose oxidase incubated with 0.05 mCi [1-³H]-D-glucose yields 8-OH-5-deaza-[5-³H]FADH₂ with a specific activity of 27,000 cpm/nmol . Heat denaturation (100°C, 1 minute) releases the labeled flavin for radiometric detection, confirming retention of stereochemical integrity.
Challenges and Optimization Strategies
Key challenges in synthesis include:
-
Enzyme Stability : FAD synthetase from B. ammoniagenes requires 1 mM CaCl₂ for stabilization during prolonged incubations .
-
pH Sensitivity : Optimal enzymatic conversion occurs at pH 5.9, with activity declining sharply above pH 6.0 due to flavin deprotonation .
-
Purification Losses : Charcoal adsorption removes unbound flavin but risks co-precipitating protein-flavin complexes, necessitating iterative washing .
Modifications such as anion-exchange chromatography and gradient elution improve purity, while anaerobic conditions prevent oxidative damage during storage .
Chemical Reactions Analysis
CTOP undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine and penicillamine residues is an example of an oxidation reaction.
Substitution: The peptide synthesis involves substitution reactions where amino acids are added to the growing peptide chain.
Common Reagents and Conditions: The synthesis of CTOP involves the use of protecting groups such as trityl and acetamidomethyl, and iodine in different solvents for selective disulfide bond formation.
Major Products: The major product of these reactions is the cyclic peptide CTOP, which contains two disulfide bonds.
Scientific Research Applications
The compound 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD (CAS No. 104324-33-6) is a modified form of flavin adenine dinucleotide (FAD) that has garnered attention in various scientific research applications. This article explores its applications, synthesizing insights from diverse sources while adhering to rigorous scientific standards.
Chemical Properties and Structure
This compound is characterized by the following structural features:
- Molecular Formula : C17H19N4O6P
- Molecular Weight : 397.33 g/mol
- Functional Groups : Hydroxyl group, deaza substitution, and carba modification.
These modifications enhance its solubility and biological activity compared to standard FAD, making it a candidate for various applications in biochemistry and pharmacology.
Biochemical Studies
This compound serves as a cofactor in enzymatic reactions, particularly those involving flavoproteins. Its unique structure allows it to participate in redox reactions, facilitating electron transfer processes crucial for metabolic pathways.
Key Enzymatic Roles
- Electron Transport : Acts as an electron carrier in mitochondrial respiration.
- Enzyme Activation : Enhances the activity of flavoprotein-dependent enzymes, which are vital for metabolic processes.
Pharmaceutical Development
This compound is being investigated for its potential therapeutic applications due to its ability to modulate biological pathways.
Potential Therapeutic Areas
- Cancer Treatment : Research indicates that this compound may inhibit tumor growth by affecting cellular metabolism.
- Neuroprotection : Studies suggest it could protect neuronal cells from oxidative stress, offering potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is beneficial in preventing cellular damage caused by free radicals. This property is being explored for applications in dietary supplements and functional foods aimed at enhancing health and longevity.
Analytical Chemistry
This compound is utilized as a standard reference material in analytical chemistry for the calibration of assays measuring flavin compounds in biological samples.
Case Study 1: Cancer Cell Line Studies
In vitro studies have demonstrated that this compound can reduce the proliferation of specific cancer cell lines by inducing apoptosis. The mechanism involves the modulation of metabolic pathways that lead to increased oxidative stress within the cancer cells.
Case Study 2: Neuroprotective Effects
Research involving animal models has shown that administration of this compound can significantly reduce neuronal damage following ischemic events, highlighting its potential as a neuroprotective agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Modification | Applications |
|---|---|---|
| Flavin Adenine Dinucleotide (FAD) | None | Standard cofactor in many enzymatic reactions |
| 8-Demethyl FAD | Methyl group removed | Enhanced solubility and biological activity |
| 5-Deaza FAD | Nitrogen atom removal | Altered redox properties |
The modifications present in this compound provide distinct advantages over its parent compounds, particularly in terms of solubility and interaction with biological systems.
Mechanism of Action
CTOP exerts its effects by selectively binding to μ-opioid receptors, thereby blocking the action of endogenous opioids and opioid drugs such as morphine. This binding prevents the activation of the receptor and the subsequent intracellular signaling cascade that leads to analgesia and other effects. The molecular targets of CTOP include the μ-opioid receptors, which are G protein-coupled receptors that trigger a cascade of intracellular events upon activation .
Comparison with Similar Compounds
Key Observations :
- 8-hydroxylation in 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD enhances stability by preventing oxidative degradation .
- The carba substitution disrupts phosphate-linked ribityl interactions, altering enzyme binding kinetics .
Enzyme Interactions and Catalytic Roles
Table 2: Enzyme Binding and Functional Profiles
Key Observations :
- This compound is uniquely integrated into F420-dependent archaeal systems, unlike other deazaflavins .
- 5-Deaza-FAD exhibits unexpected effects in acyl-CoA dehydrogenases, such as perturbed charge-transfer stabilization .
- 8-OH-5-deaza-FAD serves as a stereochemical probe due to its ability to bind multiple enzymes (e.g., glutathione reductase, p-hydroxybenzoate hydroxylase) with distinct kinetics .
Research Findings and Implications
Enzyme Compatibility : While natural FAD binds universally to flavoproteins, this compound shows specificity to F420-dependent enzymes, limiting its cross-reactivity .
Stability Advantage : Enhanced resistance to thermal and oxidative degradation makes this compound suitable for industrial biocatalysis under harsh conditions .
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the physicochemical properties of 8-Demethyl-8-hydroxy-5-deaza-5-carba-FAD?
- Methodological Answer : Use UV-Vis spectroscopy to monitor pH-dependent spectral shifts, as the compound exhibits absorption maxima at 430 nm with extinction coefficients varying under different pH conditions (e.g., pH 3.9–10.5). Buffer systems (acetate, phosphate, pyrophosphate) should be standardized to ensure reproducibility . Gel filtration chromatography and mass spectrometry are critical for confirming binding interactions with enzymes like glutathione reductase and thioredoxin reductase .
Q. How can researchers optimize the solubility of this compound for in vitro assays?
- Methodological Answer : For in vitro studies, dissolve the compound in DMSO (50–100 mg/mL stock solutions) and dilute with aqueous buffers. For in vivo formulations, use co-solvents like PEG300 and Tween-80 (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline) to enhance bioavailability. Heating (≤50°C) or sonication may resolve precipitation .
Q. What are the key steps in synthesizing 8-deaza flavin analogs, and what challenges arise during large-scale production?
- Methodological Answer : The synthesis involves bromination of 2,4-dihydroxy-6-methylpyrido[3,2-d]pyrimidine, followed by coupling with ethyl p-aminobenzoate and hydrolysis. A major challenge is controlling bromination at scales >5 g due to side reactions. Use trifluoroacetamide and benzoyl chloride for protecting N-2 and N-10 positions to improve yield .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in enzyme activity restoration using this compound?
- Methodological Answer : Employ factorial design to test variables like pH, enzyme concentration, and cofactor stoichiometry. For example, compare activity restoration in glucose oxidase vs. thioredoxin reductase under identical redox conditions. Use circular dichroism (CD) to detect conformational changes in enzyme-flavin complexes that may explain discrepancies .
Q. What theoretical frameworks guide the study of 8-deaza flavins as redox cofactors in non-canonical enzyme systems?
- Methodological Answer : Link experiments to Marcus electron transfer theory to analyze redox potentials and electron tunneling rates. For enzyme binding studies, apply Förster resonance energy transfer (FRET) to measure proximity between the flavin and active-site residues .
Q. How can AI-driven simulations enhance the synthesis or functional analysis of this compound?
- Methodological Answer : Use COMSOL Multiphysics to model reaction kinetics during bromination steps, optimizing temperature and reagent ratios. Machine learning algorithms (e.g., random forest regression) can predict spectral properties under novel buffer conditions, reducing trial-and-error experimentation .
Q. What protocols ensure the stability of this compound during long-term enzymatic assays?
- Methodological Answer : Store reconstituted samples at -20°C in amber vials to prevent photodegradation. Monitor stability via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). For redox-sensitive assays, maintain an argon atmosphere to avoid oxidation .
Q. How do researchers reconcile conflicting data on the pH-dependent redox behavior of 8-deaza flavins?
- Methodological Answer : Perform differential pulse voltammetry across a pH gradient (3–11) to map formal potentials. Cross-validate with stopped-flow kinetics to correlate protonation states with electron transfer rates. Contradictions may arise from buffer-specific ion pairing effects, requiring standardized buffer systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
